3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

Catalog No.
S12067585
CAS No.
M.F
C26H16N2O3
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1...

Product Name

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

IUPAC Name

3-phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

Molecular Formula

C26H16N2O3

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C26H16N2O3/c1-3-7-17(8-4-1)25-21-13-11-19(15-23(21)27-30-25)29-20-12-14-22-24(16-20)28-31-26(22)18-9-5-2-6-10-18/h1-16H

InChI Key

UWVDOZWDRDURAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)OC4=CC5=NOC(=C5C=C4)C6=CC=CC=C6

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole is a complex organic compound characterized by its unique structure, which includes multiple benzoxazole units. Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring, and they are known for their diverse biological activities. This particular compound features two phenyl groups and a benzoxazole moiety linked via an ether bond, contributing to its potential reactivity and biological properties.

The chemical behavior of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole can be analyzed through various reactions typical of benzoxazole derivatives:

  • Nucleophilic Substitution: The ether bond in the compound can undergo nucleophilic attack, allowing for the substitution of the phenoxy group.
  • Electrophilic Aromatic Substitution: The presence of multiple aromatic rings makes the compound susceptible to electrophilic aromatic substitution reactions.
  • Oxidation and Reduction: The benzoxazole rings can be oxidized or reduced under specific conditions, potentially altering the compound's properties.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with novel properties.

Benzoxazole derivatives are widely studied for their biological activities, including:

  • Antimicrobial Properties: Many benzoxazoles exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives are effective in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.

The specific biological activity of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole requires further investigation through pharmacological studies.

The synthesis of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole can be achieved through several methods:

  • Condensation Reactions: Combining appropriate phenols and aldehydes in the presence of acid catalysts can yield benzoxazole derivatives.
  • Cyclization Reactions: The formation of benzoxazole rings can occur through cyclization of ortho-amino phenols with carboxylic acids or their derivatives.
  • Oxygenation Reactions: Introducing oxygen functionalities at specific positions on the aromatic rings may involve oxidation processes.

These methods highlight the versatility in synthesizing complex benzoxazole compounds.

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Dyes and Pigments: Benzoxazoles are known for their vibrant colors and could be used in dye formulations.
  • Optical Brighteners: Its fluorescent properties may lend themselves to applications in laundry detergents and other cleaning products.

Interaction studies involving 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes related to disease pathways would be crucial for therapeutic development.
  • Cellular Uptake: Studies on how effectively this compound is taken up by cells could influence its efficacy as a drug candidate.

Several compounds share structural similarities with 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-(3,5-Dimethylphenyl)-1,3-benzoxazoleContains a dimethyl groupExhibits different biological activity due to methyl substitutions
BenzimidazoleSimilar heterocyclic structureContains nitrogen instead of oxygen; known for different pharmacological profiles
BenzothiazoleContains sulfur instead of oxygenDisplays distinct chemical reactivity and biological activity

The uniqueness of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole lies in its dual phenolic substitution and specific arrangement of functional groups that may enhance its reactivity and biological efficacy compared to these similar compounds.

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Exact Mass

404.11609238 g/mol

Monoisotopic Mass

404.11609238 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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